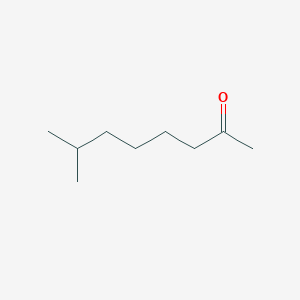

7-Methyloctan-2-one

Description

The exact mass of the compound this compound, 97% is 142.135765193 g/mol and the complexity rating of the compound is 94.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methyloctan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(2)6-4-5-7-9(3)10/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPSQVVYXYQMUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037023 | |

| Record name | 7-Methyl-2-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1482-13-9 | |

| Record name | 7-Methyl-2-octanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Overview of 7 Methyloctan 2 One

Contextualization within Branched-Chain Ketones in Natural and Synthetic Chemistry

7-Methyloctan-2-one belongs to the broad class of organic compounds known as branched-chain ketones. These molecules are characterized by a carbonyl group (a carbon atom double-bonded to an oxygen atom) positioned within a non-linear carbon skeleton. This branching distinguishes them from their straight-chain counterparts and often imparts unique chemical and physical properties.

In the realm of natural chemistry, branched-chain ketones are significant constituents of various organisms. They can function as chemical signals, or pheromones, mediating interactions between individuals of the same species. For instance, certain branched-chain ketones are involved in the alarm and contact pheromone systems of insects. molaid.comnih.gov They are also found in the essential oils of some plants, contributing to their characteristic aromas. nih.gov The presence and specific structure of these ketones, such as the position and type of branching, are crucial for their biological activity. researchgate.netnih.gov For example, the skin glands of caimans produce a complex mixture of ethyl-branched ketones, which are new natural products. researchgate.net

From a synthetic chemistry perspective, branched-chain ketones are valuable building blocks and intermediates for creating more complex molecules. rsc.orgrsc.org Their synthesis can be approached through various methods, including the oxidation of corresponding secondary alcohols and carbon-carbon bond-forming reactions. rsc.org The development of stereoselective synthesis methods is particularly important, as the biological activity of chiral branched-chain ketones often depends on a specific enantiomer. mdpi.com Functionalized long-chain ketones are important structural motifs in many bioactive compounds and pharmaceuticals. nih.gov

Research Significance and Current Gaps in Knowledge pertaining to this compound

The research significance of this compound stems primarily from its role as a semiochemical, particularly as an oviposition attractant for certain mosquito species. Oviposition cues are critical for female mosquitoes in selecting suitable sites to lay their eggs, a key factor in their survival and population dynamics. Studies have explored how compounds like this compound can influence this behavior. nih.gov Research has indicated that the presence of a methyl branch can significantly affect the number of eggs laid by mosquitoes, sometimes more so than the type of functional group present. nih.gov However, the response can be dose-dependent, with a compound acting as an attractant at low concentrations and a repellent at higher concentrations. nih.gov

Despite its identified role, there are notable gaps in the current understanding of this compound. While its activity as an oviposition cue for species like Aedes aegypti has been investigated, its effectiveness and role across a broader range of mosquito species, particularly other disease vectors, remain less clear. nih.govresearchgate.net The precise receptor mechanisms and neural pathways that are activated in mosquitoes by this specific ketone are not fully elucidated.

Furthermore, while synthetic routes to produce this compound exist, research into more efficient, cost-effective, and enantioselective synthetic methods continues. The chirality of the molecule (it possesses a stereocenter at the 7-position) is a crucial aspect, as different enantiomers can elicit different biological responses. nih.govmdpi.com A comprehensive understanding of the structure-activity relationship, comparing the (R)- and (S)-enantiomers of this compound, is an area that warrants further investigation to potentially develop more specific and effective mosquito attractants or repellents.

Below are data tables detailing the chemical properties of this compound and a list of compounds mentioned in this article.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| CAS Number | 1482-13-9 |

| Canonical SMILES | CC(C)CCCCC(=O)C |

| InChIKey | OPSQVVYXYQMUEV-UHFFFAOYSA-N |

| Data sourced from PubChem. nih.gov |

Natural Occurrence and Biological Detection of 7 Methyloctan 2 One

Microbial Origin

Production by Bacterial Species (e.g., Xanthomonas campestris pv. vesicatoria)

The phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10 is a known producer of 7-methyloctan-2-one. beilstein-journals.orgbeilstein-journals.org This bacterium is responsible for causing diseases in various plants. beilstein-journals.orgnih.gov Analysis of the volatile organic compounds (VOCs) emitted by this bacterium has revealed a complex mixture of over 50 compounds, with a significant portion being ketones and methylketones. beilstein-journals.orgresearchgate.net this compound is one of the branched-chain methylketones identified in the headspace of X. c. pv. vesicatoria 85-10 cultures. beilstein-journals.orgbeilstein-journals.org The production of these volatile compounds can be influenced by the growth medium. researchgate.net The type-3 effector protein XopB from this bacterium has been shown to suppress plant defense responses by interfering with the production of reactive oxygen species (ROS). plos.org

Table 1: Volatile Organic Compounds Produced by Xanthomonas campestris pv. vesicatoria 85-10

| Compound Name | Retention Time (min) | Retention Index | Relative Area (%) |

|---|---|---|---|

| This compound | 18.71 | 1022 | tr |

| Nonan-2-one | 20.29 | 1061 | 5.6 |

| 2-Phenylethanol | 20.85 | 1074 | 8.4 |

| 8-Methylnonan-2-one | 23.13 | 1131 | 52.8 |

| 7-Methylnonan-2-one | 23.37 | 1137 | 11.6 |

Source: beilstein-journals.orgbeilstein-journals.org Note: 'tr' indicates trace amounts.

Emission by Fungal Species

Fungi are known to produce a wide array of volatile organic compounds (VOCs). mdpi.commdpi.com While specific studies extensively detailing this compound emission across a broad range of fungal species are limited, the production of various ketones and other VOCs by fungi is well-documented. mdpi.com For instance, fungi are known to synthesize compounds like eucalyptol (B1671775) and D-limonene. mdpi.com The composition of these VOCs can vary significantly even between different isolates of the same species and is influenced by environmental factors such as the growth medium and incubation time. mdpi.com

Role of Microbial Communities in Metabolite Profiling and Production

Microbial communities, which can include a diverse range of bacteria and fungi, play a crucial role in the production and profiling of metabolites. beilstein-journals.orgkoreascience.kr These communities, found in various environments from the phyllosphere to soil, are responsible for the breakdown of complex organic matter and the synthesis of a vast array of secondary metabolites, including volatile organic compounds. beilstein-journals.orgkoreascience.krnih.gov The interactions within these communities can influence the metabolic output. researchgate.netmdpi.com For example, in the fermentation of soybeans to produce meju, a diverse microbial community including Bacillus and Aspergillus species is responsible for producing various metabolites that contribute to the final product's characteristics. koreascience.kr Similarly, in environments like oil sands tailings, indigenous microbial communities are involved in the biodegradation of complex hydrocarbons like iso-alkanes, with different community members active under different conditions. researchgate.netmdpi.com Metabolomic studies are a powerful tool for understanding the metabolic pathways active in these complex microbial systems. frontiersin.org

Environmental Distribution as a Volatile Organic Compound (VOC)

This compound exists in the environment as a volatile organic compound (VOC). beilstein-journals.orgbeilstein-journals.org VOCs are emitted from both biological (biogenic) and man-made (anthropogenic) sources. mdpi.com Biogenic VOCs are released by plants and microorganisms. mdpi.commdpi.com The emission of VOCs from microbial sources is influenced by factors like the specific microbial species, growth substrate, and environmental conditions. mdpi.com For example, the profile of VOCs emitted by Xanthomonas campestris pv. vesicatoria can differ depending on the presence of glucose in the growth medium. beilstein-journals.orgbeilstein-journals.org VOCs play a significant role in atmospheric chemistry and can act as signaling molecules in various ecosystems. researchgate.net The study of VOCs is important for understanding air quality and the chemical ecology of different environments.

Biosynthesis and Biotransformation Pathways of 7 Methyloctan 2 One

General Principles of Branched-Chain Ketone Biosynthesis

The biosynthesis of methyl ketones, including branched-chain variants, is primarily linked to fatty acid metabolism. google.comasm.org Two main pathways are hypothesized to be involved: the de novo fatty acid synthesis pathway and the β-oxidation of existing fatty acids. asm.org

In the context of de novo synthesis, which has been extensively studied in plants like the wild tomato Solanum habrochaites, methyl ketones are produced from β-ketoacyl-acyl carrier protein (ACP) intermediates. researchgate.netnih.gov This process involves a two-step enzymatic reaction:

Thioesterase Activity : A specialized thioesterase, such as methylketone synthase 2 (MKS2), hydrolyzes the thioester bond of a β-ketoacyl-ACP, releasing a free β-keto acid. researchgate.netnih.gov

Decarboxylase Activity : A decarboxylase, like methylketone synthase 1 (MKS1), then removes the carboxyl group from the β-keto acid, yielding the final methyl ketone and carbon dioxide. researchgate.netnih.gov

Alternatively, in some fungi and bacteria, methyl ketones are thought to arise from the incomplete β-oxidation of fatty acids. asm.orgnih.gov This pathway involves the generation of β-ketoacyl-CoA thioesters, which can then be hydrolyzed and decarboxylated to form methyl ketones. asm.org The production of branched-chain ketones specifically requires the incorporation of branched-chain starter units, often derived from the catabolism of branched-chain amino acids like leucine (B10760876), valine, or isoleucine, into the fatty acid synthesis machinery.

Hypothetical Enzymatic Mechanisms for 7-Methyloctan-2-one Production

Based on the general principles of methyl ketone biosynthesis, a hypothetical enzymatic mechanism for the production of this compound can be proposed. This pathway would likely mirror the one identified in plants for other methyl ketones. researchgate.netnih.gov

The key steps would involve:

Formation of a Branched-Chain Precursor : The synthesis would initiate with a branched-chain starter unit, likely isovaleryl-CoA (derived from leucine degradation), which is then elongated by the fatty acid synthase (FAS) complex.

Generation of the β-Ketoacyl-ACP Intermediate : Through successive rounds of condensation with malonyl-ACP, the chain is extended to form the C10 intermediate, 3-oxo-7-methyloctanoyl-ACP.

Hydrolysis by a Thioesterase : A methylketone synthase-like thioesterase (homologous to MKS2) would hydrolyze 3-oxo-7-methyloctanoyl-ACP to yield the free β-keto acid, 3-oxo-7-methyloctanoic acid.

Decarboxylation : A specific decarboxylase (homologous to MKS1) would then act on 3-oxo-7-methyloctanoic acid to produce this compound.

This proposed pathway is summarized in the table below.

| Step | Substrate | Enzyme (Hypothetical) | Product |

| 1 | 3-Oxo-7-methyloctanoyl-ACP | Methylketone Synthase 2 (Thioesterase) | 3-Oxo-7-methyloctanoic acid |

| 2 | 3-Oxo-7-methyloctanoic acid | Methylketone Synthase 1 (Decarboxylase) | This compound |

Metabolic Precursors and Biosynthetic Intermediates

The biosynthesis of this compound is dependent on the availability of specific metabolic precursors that provide the necessary branched-carbon skeleton. The structure of the final compound points directly to its origins in branched-chain fatty acid metabolism.

The primary metabolic precursors and key intermediates are detailed below:

Primary Precursors : The biosynthesis likely begins with precursors from central metabolism. The branched-chain nature of this compound suggests the involvement of the amino acid leucine . Catabolism of leucine produces isovaleryl-CoA , which serves as the starter unit for the synthesis of the iso-branched fatty acid chain. The subsequent two-carbon units for chain elongation are supplied by acetyl-CoA via its conversion to malonyl-CoA (and then malonyl-ACP). ufl.edu

Biosynthetic Intermediates : The elongation of isovaleryl-CoA by the fatty acid synthase (FAS) machinery leads to the formation of a series of acyl-ACP intermediates. The crucial intermediate for this compound synthesis is the C10 branched-chain β-ketoacyl-ACP, 3-oxo-7-methyloctanoyl-ACP . Following hydrolysis, this yields the free acid 3-oxo-7-methyloctanoic acid , which is the direct substrate for the final decarboxylation step. asm.orgnih.gov

| Precursor/Intermediate | Role in Biosynthesis |

| Leucine | Source of the branched-chain starter unit. |

| Isovaleryl-CoA | Starter unit for fatty acid synthase. |

| Acetyl-CoA / Malonyl-ACP | Provides two-carbon units for chain elongation. |

| 3-Oxo-7-methyloctanoyl-ACP | Key β-ketoacyl-ACP intermediate. |

| 3-Oxo-7-methyloctanoic acid | Direct precursor for decarboxylation. |

Microbial Biotransformation of Related Branched Alkane Structures (e.g., 2-methyloctane)

Microorganisms possess a remarkable capacity to transform a wide variety of organic compounds, including inert hydrocarbons like branched alkanes. slideshare.net The study of the biotransformation of related structures, such as 2-methyloctane (B1294640), provides insight into the potential microbial metabolism of branched alkanes leading to ketone formation.

Research has shown that microbial communities, particularly under anaerobic conditions, can biodegrade iso-alkanes. researchgate.netmdpi.com For instance, methanogenic microbial communities from oil sands tailings have been observed to degrade mixtures containing 2-methyloctane. researchgate.netmdpi.com In these environments, members of the family Peptococcaceae have been identified as key players in the degradation process. researchgate.net

The general mechanism for the microbial oxidation of alkanes to methyl ketones involves the subterminal oxidation of the hydrocarbon chain. nih.gov This process typically includes the following steps:

Hydroxylation : A monooxygenase enzyme introduces a hydroxyl group at a subterminal carbon atom. For the conversion of 2-methyloctane to a methyl ketone, this would occur at the C2 position, forming 2-methyloctan-2-ol.

Oxidation : An alcohol dehydrogenase then oxidizes the secondary alcohol to the corresponding ketone. In this case, 2-methyloctan-2-ol would be oxidized to 2-methyloctan-2-one.

While direct evidence for the biotransformation of an alkane to this compound is scarce, the established pathways for similar molecules like 2-methyloctane serve as a robust model. The table below outlines the biotransformation of 2-methyloctane, a structural isomer and closely related compound.

| Substrate | Transformation | Enzyme Type (General) | Product |

| 2-Methyloctane | Subterminal Hydroxylation | Monooxygenase | 2-Methyloctan-2-ol |

| 2-Methyloctan-2-ol | Oxidation | Alcohol Dehydrogenase | 2-Methyloctan-2-one |

This microbial capability highlights a potential environmental fate for branched-chain alkanes and a possible route for the industrial biocatalytic production of specific branched-chain ketones.

Synthetic Methodologies for 7 Methyloctan 2 One and Its Analogs

Classic Organic Synthesis Routes for Ketone Formation

The formation of the ketone functional group is a cornerstone of organic synthesis. Several classical methods can be employed, with the choice often depending on the starting materials and desired selectivity.

Oxidative Cleavage of Alkenes and Diols

Oxidative cleavage is a powerful method for converting alkenes and diols into carbonyl compounds. fiveable.me This process involves the breaking of a carbon-carbon bond and the formation of two new carbon-oxygen double bonds. chemistrysteps.com

Alkenes: The oxidative cleavage of alkenes can be achieved using various oxidizing agents, with ozone (O₃) and potassium permanganate (B83412) (KMnO₄) being the most common. fiveable.me Ozonolysis, the reaction of an alkene with ozone, initially forms an unstable intermediate called a molozonide, which rearranges to an ozonide. jove.com Subsequent workup conditions determine the final products. A reductive workup yields aldehydes and ketones, while an oxidative workup converts any aldehydes formed to carboxylic acids. jove.commasterorganicchemistry.com For instance, the ozonolysis of a trisubstituted alkene like 2-methyl-2-butene (B146552) followed by a reductive workup produces a ketone and an aldehyde. jove.com

Stronger oxidizing agents like warm potassium permanganate will cleave the double bond and oxidize any resulting aldehydes to carboxylic acids. libretexts.org The choice between these methods allows for a degree of control over the final products. chemistrysteps.comlibretexts.org

Diols: Vicinal diols (1,2-diols) can be cleaved to form aldehydes and ketones using reagents like periodic acid (HIO₄) or lead tetraacetate. chemistrysteps.comlibretexts.org This reaction proceeds through a cyclic intermediate. chemistrysteps.comaklectures.com The oxidation state of the resulting carbonyl compound depends on the substitution of the original diol. Secondary hydroxyl groups are oxidized to ketones. chemistrysteps.com This two-step process of dihydroxylation of an alkene followed by oxidative cleavage offers an alternative to ozonolysis. libretexts.org Newer, more environmentally friendly methods for the oxidative cleavage of 1,2-diols have been developed using dimethyl sulfoxide (B87167) as the oxidant in the presence of a molybdenum(VI) catalyst. innogetcloud.com

Fragmentation Reactions

Fragmentation reactions provide another route to ketones by breaking down larger molecules. thieme-connect.de These reactions are particularly useful in the synthesis of natural products. thieme-connect.de

Grob Fragmentation: This reaction is analogous to the pinacol (B44631) rearrangement but occurs in 1,3-diol systems. It results in the formation of a ketone or aldehyde and an alkene. libretexts.org The reaction is driven by the formation of a stable carbocation and the departure of a leaving group. libretexts.orgscripps.edu

Eschenmoser Fragmentation: This reaction transforms α,β-epoxyketones into alkynes and carbonyl compounds. wikipedia.org The reaction is initiated by the condensation of the epoxyketone with a sulfonylhydrazine, followed by an acid or base-catalyzed fragmentation that is driven by the formation of stable nitrogen gas. wikipedia.org

Other Fragmentations: Other fragmentation reactions, such as those of α,β-unsaturated ketones in mass spectrometry, can also lead to the formation of carbonyl compounds. acs.org

Targeted Synthesis of Branched Alkane Precursors (e.g., 7-methyloctan-1-ol)

To synthesize 7-methyloctan-2-one specifically, it is often necessary to first construct the branched alkane precursor, 7-methyloctan-1-ol. chemicalbook.comcymitquimica.comsolubilityofthings.com This alcohol can then be oxidized to the target ketone.

Coupling Reactions (e.g., Kochi coupling)

Coupling reactions are essential for forming the carbon-carbon bonds necessary to build the branched alkane skeleton. The Kochi coupling, which utilizes iron salts like FeCl₃ to catalyze the cross-coupling of Grignard reagents with alkyl halides, is a relevant example. chinesechemsoc.org This and similar reactions, such as the Corey-House synthesis involving organocuprates, allow for the connection of different alkyl fragments to create the desired branched structure. wikipedia.org For instance, a Grignard reagent could be coupled with a suitable alkyl halide to form the carbon backbone of 7-methyloctane. chinesechemsoc.orgacs.org The synthesis of 1-bromo-7-methyloctane, a potential precursor, can be achieved from 7-methyl-octan-1-ol.

Advanced Synthetic Strategies for Related Methyl-Branched Compounds

Modern synthetic chemistry offers more sophisticated and efficient methods for producing complex molecules like methyl-branched ketones.

Chemoenzymatic Approaches

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions to create complex, often chiral, molecules. rsc.orgnih.gov Enzymes like ketoreductases and lipases can be used for the stereoselective synthesis of chiral building blocks. researchgate.net For example, NADPH-dependent ketoreductases have been used in the synthesis of methyl-branched components of insect sex pheromones. researchgate.net This approach can be particularly valuable for producing enantiomerically pure methyl-branched compounds. rsc.orguni-bayreuth.de For instance, the synthesis of methyl-branched ketones, which are components of moth sex pheromones, has been achieved through multi-step sequences involving Wittig reactions and other standard transformations. researchgate.nettandfonline.com Furthermore, rhodium-catalyzed methylation of ketones using methanol (B129727) has been developed as a method to introduce methyl branches at the α-position of a ketone. nih.gov

Stereoselective Synthesis

The generation of a specific stereoisomer of this compound is a critical aspect of its synthesis, particularly for applications where biological activity is dependent on a specific chirality. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity, often employing chiral auxiliaries, asymmetric catalysts, or enzymes.

One prominent strategy for the asymmetric synthesis of molecules with a chiral center, such as that in this compound, involves the use of chiral auxiliaries. These are chiral compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. Following the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. A notable example is the use of oxazolidinone auxiliaries for the diastereoselective alkylation of an acyl derivative. For instance, the synthesis of chiral 2-methyloctan-1-ol, a precursor that can be converted to this compound, has been achieved with high enantiomeric excess using this approach. The process begins with the acylation of a chiral oxazolidinone, followed by diastereoselective methylation and subsequent removal of the auxiliary. mdpi.com

Catalytic asymmetric conjugate addition reactions represent another powerful tool for establishing the stereocenter in this compound and its analogs. This method involves the 1,4-addition of a nucleophile to an α,β-unsaturated ketone, catalyzed by a chiral metal-ligand complex. Copper complexes with chiral phosphoramidite (B1245037) ligands have demonstrated high efficiency in the conjugate addition of organoaluminum reagents or organozincs to enones, yielding β-substituted ketones with high enantioselectivity. rsc.org While a specific example for this compound is not detailed in the provided literature, the successful synthesis of analogous structures like (R)-4-methyloctan-2-one underscores the potential of this methodology. rsc.org

Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral ketones. Enzymes, such as alcohol dehydrogenases (ADHs) and enoate reductases, can catalyze the stereoselective reduction of prochiral ketones or the asymmetric transformation of related functional groups with high enantiomeric and diastereomeric purity. mdpi.comacs.org For example, the chemo-enzymatic synthesis of dihydropinidine has utilized a transaminase for the highly regio- and stereoselective monoamination of a diketone precursor, 7-methyloctane-2,6-dione. acs.org This highlights the potential for enzymatic methods to be applied to the synthesis of chiral this compound.

The following tables summarize key aspects of these stereoselective methodologies.

Table 1: Stereoselective Synthesis of Chiral Precursors to this compound using Chiral Auxiliaries mdpi.com

| Starting Material | Chiral Auxiliary | Key Reaction Step | Product | Enantiomeric Excess (ee) |

| Octanoyl chloride | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Diastereoselective methylation | (R)-2-methyloctan-1-ol | 95.5% |

| Octanoyl chloride | (4S,5R)-4-methyl-5-phenyloctan-2-one | Diastereoselective methylation | (S)-2-methyloctan-1-ol | 95.0% |

Table 2: Catalytic Asymmetric Conjugate Addition for the Synthesis of Chiral Ketone Analogs rsc.org

| Substrate (Enone) | Nucleophile | Chiral Ligand | Catalyst System | Product | Enantiomeric Excess (ee) |

| Hept-1-en-3-one | Me3Al | Phosphoramidite | Cu(OTf)2 | (R)-4-methyloctan-2-one | 70% |

| 5,5-Dimethylhex-1-en-3-one | Et3Al | Phosphoramidite | Cu(OTf)2 | (R)-4-Ethyl-7,7-dimethyloctan-2-one | 84% |

Table 3: Biocatalytic Approach for the Synthesis of a Related Diketone acs.org

| Substrate | Enzyme Type | Key Transformation | Product | Stereoselectivity |

| 7-Methyloctane-2,6-dione | Transaminase | Regio- and stereoselective monoamination | Chiral imine intermediate | High |

Analytical Techniques for the Characterization and Quantification of 7 Methyloctan 2 One

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical method ideal for separating and identifying volatile and semi-volatile organic compounds. In the context of 7-Methyloctan-2-one, GC-MS allows for its effective separation from other components in a sample, followed by its identification based on its unique mass spectrum. The compound has been identified as a volatile component in various natural sources, including saffron and certain types of meat.

Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is often combined with GC-MS for the analysis of volatile compounds. This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. Volatile analytes, such as this compound, adsorb to the fiber and are then thermally desorbed into the GC injector for analysis.

This technique has been successfully used to analyze the volatile profile of different food products. For instance, a study on the aroma profile of dry-cured "lacón" utilized HS-SPME-GC-MS to identify a range of volatile compounds, including ketones like this compound. The choice of fiber coating is critical for the selective extraction of target analytes.

For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is employed. This technique involves multiple stages of mass analysis, which helps to reduce matrix interference and provide more definitive identification and quantification of the target compound. In a GC-MS/MS setup, a specific ion of this compound is selected in the first mass analyzer and then fragmented. The resulting fragment ions are then analyzed in the second mass analyzer, creating a highly specific fragmentation pattern that can be used for confirmation and quantification. This is particularly useful when analyzing complex matrices where co-eluting compounds might interfere with the analysis.

Qualitative analysis of this compound using GC-MS involves comparing the obtained mass spectrum with reference spectra from established libraries such as NIST or Wiley. The retention index, which is a measure of where the compound elutes in the chromatographic run relative to a series of n-alkanes, is also used for confirmation.

Semi-quantitative analysis can be performed by comparing the peak area of the target compound to the peak area of an internal standard. This method provides an estimation of the concentration of this compound in the sample.

Tandem Mass Spectrometry (GC-MS/MS)

Sample Preparation and Extraction Techniques for Complex Matrices

The analysis of this compound in complex matrices, such as food or biological samples, necessitates efficient sample preparation and extraction techniques to isolate the compound of interest and remove interfering substances.

One common method is simultaneous distillation-extraction (SDE), which is effective for extracting volatile and semi-volatile compounds from aqueous samples. Another approach is the use of accelerated solvent extraction (ASE), which employs elevated temperatures and pressures to extract analytes more efficiently. The choice of extraction technique depends on the nature of the sample matrix and the physicochemical properties of this compound.

| Technique | Principle | Application for this compound |

| HS-SPME | Adsorption of volatile analytes from the headspace onto a coated fiber. | Analysis of aroma profiles in food products. |

| SDE | Simultaneous distillation and solvent extraction of volatile compounds. | Extraction from aqueous and solid samples. |

| ASE | Accelerated solvent extraction using high temperature and pressure. | Efficient extraction from solid and semi-solid matrices. |

Method Validation Parameters in Analytical Chemistry

To ensure the reliability and accuracy of analytical results, the methods used for the quantification of this compound must be properly validated. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among repeated measurements.

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte measured in a spiked sample to the amount originally added.

A study on the determination of pesticide residues in olive oil by GC-MS/MS provides a framework for the validation of analytical methods for organic compounds in complex food matrices, which can be applied to this compound.

| Validation Parameter | Description | Importance in this compound Analysis |

| Linearity | Establishes the concentration range over which the method is accurate. | Crucial for quantitative analysis. |

| LOD/LOQ | Defines the lower limits of detection and quantification. | Important for trace level analysis. |

| Accuracy/Precision | Ensures the reliability and reproducibility of the results. | Essential for consistent and trustworthy data. |

| Selectivity | Confirms the method's ability to measure the target analyte without interference. | Critical when analyzing complex samples. |

| Recovery | Assesses the efficiency of the sample preparation and extraction steps. | Indicates potential loss of analyte during sample processing. |

Ecological and Biological Functions of 7 Methyloctan 2 One in Interacting Systems

Role as a Volatile Organic Compound (VOC) in Ecological Interactions

7-Methyloctan-2-one is a branched-chain ketone that functions as a volatile organic compound (VOC) and plays a role in various ecological interactions. It is produced by a range of organisms, including bacteria, fungi, and plants. researchgate.netnih.govswesiaq.se As a VOC, its volatility allows it to travel through the air and soil, mediating communication and influencing the behavior and physiology of other organisms in its vicinity.

In the field of microbial ecology, this compound is recognized as a microbial volatile organic compound (mVOC). researchgate.netblackmould.me.uk Microorganisms, such as bacteria and fungi, release a diverse array of these low molecular weight compounds as byproducts of their metabolic processes. swesiaq.seblackmould.me.ukcurrenenvironmental.com The production of specific mVOCs, including this compound, can be influenced by factors like the microbial species, growth substrate, and environmental conditions. swesiaq.se

Research has identified this compound in the volatile profiles of several bacterial species. For instance, it is one of over 50 compounds emitted by the phytopathogenic bacterium Xanthomonas campestris pv. vesicatoria 85-10. researchgate.netresearchgate.netbeilstein-journals.org In this bacterium, the majority of the emitted volatiles are ketones and methylketones. researchgate.net The emission profiles of such bacteria can differ depending on the growth media, for example, whether glucose is present or not. researchgate.net mVOCs are significant as they can act as signaling molecules, influencing the growth and development of other organisms in their environment. blackmould.me.uk

Table 1: Selected Bacteria Emitting this compound

| Bacterial Species | Reference |

|---|

The exchange of volatile signals between plants and microbes is a critical aspect of their interactions. This compound has been identified as a component in these chemical dialogues. It has been reported in Ruta angustifolia, a plant species, indicating its production by plants. nih.gov

Bacterial volatiles, including ketones like this compound, can have significant effects on plants and other microorganisms in the rhizosphere, the soil region directly influenced by root secretions. nih.govmdpi.com For example, volatiles from Xanthomonas campestris can influence the growth of fungi. beilstein-journals.org While many bacterial volatiles have been shown to have inhibitory effects on fungal growth, some can also promote growth at low concentrations. swesiaq.seresearchgate.net This demonstrates the complex and concentration-dependent nature of these interactions. The ability of such compounds to be produced by both plants and bacteria highlights their potential role as common language molecules in plant-microbe communication.

In the complex matrix of soil, VOCs like this compound contribute to a vast communication network. researchgate.net Bacteria and fungi are major inhabitants of soil, and their interactions, mediated by mVOCs, are fundamental to maintaining microhabitat balance. researchgate.net The phenomenon of fungistasis, where microbial volatiles inhibit the germination and growth of soil-borne fungi, is a well-documented example of these interactions. researchgate.net

The bacterium Xanthomonas campestris pv. vesicatoria 85-10, a known producer of this compound, has been shown to emit volatiles that retard the growth of the fungus Rhizoctonia solani. beilstein-journals.org This inhibitory effect underscores the role of specific mVOCs in structuring microbial communities within the soil. The production and diffusion of these compounds through soil pores create chemical gradients that can influence the behavior and distribution of other soil organisms.

Plant-Microbe Chemical Communication

Potential as a Semiochemical (drawing from research on related branched ketones)

Semiochemicals are signaling chemicals used for communication between organisms. While direct evidence for this compound as a pheromone is limited, the well-established role of other branched ketones in insect communication provides a strong basis for inferring its potential in this capacity. rsc.orgoup.com

Many insect species utilize methyl-branched ketones as pheromones for species-specific communication, including sex, aggregation, and alarm signals. rsc.orgoup.com These compounds are found in diverse insect orders such as Coleoptera (beetles), Lepidoptera (moths), and Hymenoptera (ants). rsc.org

For instance, various methyl-branched ketones with C6–C18 main chains have been identified as volatile pheromones in several insects. rsc.org In myrmicine ants, 3-alkanones and specifically 4-methyl-3-heptanone (B36217) are characteristic alarm pheromones. oup.com The structural similarity of this compound to these known insect semiochemicals suggests it could have similar functions.

Allelochemicals are a subset of semiochemicals that mediate interspecific communication, often to the benefit of the emitter and the detriment of the receiver. Ketones, including methyl-ketones like 2-tridecanone (B165437) and 2-undecanone (B123061) found in tomato foliage, can exhibit allelochemical effects, providing resistance against certain insect pests. ufl.edu This defensive role of ketones in plants against herbivorous insects further supports the potential for related compounds like this compound to function as allelochemicals. oup.commdpi.com

Table 2: Examples of Branched Ketones as Insect Semiochemicals

| Compound | Function | Insect Group | Reference |

|---|---|---|---|

| 4-Methyl-3-heptanone | Alarm Pheromone | Myrmicinae (Ants) | oup.com |

| 3-Octanone | Alarm Pheromone | Myrmicinae (Ants) | oup.com |

| 2-Heptanone | Alarm Pheromone | Dolichoderinae (Ants) | oup.com |

| 2-Tridecanone | Allelochemical (Resistance) | Lepidoptera (Tomato Hornworm) | ufl.edu |

Environmental Degradation Processes

Information on the specific environmental degradation pathways of this compound is not extensively detailed in the available literature. However, general principles of organic compound degradation in the environment can be applied. As a volatile organic compound, it can be subject to phototransformation in the atmosphere. europa.eu In soil and water, biodegradation by microorganisms is expected to be a primary degradation route.

The degradation of related compounds offers some insight. For example, the biodegradation of diisononyl phthalate (B1215562) (DINP) by a consortium of soil bacteria involves processes like de-esterification and β-oxidation, producing metabolites such as iso-nonanol. ebi.ac.uk This bacterial consortium includes genera like Pseudomonas and Achromobacter, which are known for their metabolic versatility. ebi.ac.uk It is plausible that similar microbial consortia and enzymatic pathways could be involved in the breakdown of this compound in soil and aquatic environments. The formation and decomposition of plant litter, a source of various VOCs, is a key part of the carbon cycle, and the compounds released are subject to further breakdown by physical and biological factors. mdpi.com

Aerobic and Anaerobic Biodegradation Mechanisms

The biodegradation of this compound, a branched-chain aliphatic ketone, is accomplished by various microorganisms through distinct aerobic and anaerobic metabolic pathways. These processes involve a series of enzymatic reactions that break down the molecule into simpler, less harmful substances.

Under aerobic conditions , the degradation of branched-chain alkanes and ketones typically commences with an oxidation step. While direct evidence for this compound is limited, the initial attack likely involves a monooxygenase enzyme that hydroxylates the molecule. This often occurs at the terminal methyl group or a sub-terminal carbon, leading to the formation of an alcohol. For instance, in the degradation of structurally similar nonylphenol isomers, the formation of corresponding C9 alcohols like 2-methyloctan-2-ol has been observed. researchgate.netasm.org Following this initial oxidation, further degradation would likely proceed through a series of dehydrogenation and beta-oxidation steps, progressively shortening the carbon chain and ultimately leading to intermediates that can enter central metabolic pathways, such as the Krebs cycle. lsuhsc.edu

Anaerobic biodegradation of ketones follows different strategies, as oxygen is not available as an electron acceptor. For short-chain ketones like acetone (B3395972) and butanone, one identified pathway in sulfate-reducing bacteria involves an initial carboxylation or formylation. In the case of acetone degradation by Desulfococcus biacutus, the process is initiated by a thiamine (B1217682) diphosphate (B83284) (TDP)-dependent enzyme that likely formylates acetone to a branched-chain CoA-ester, 2-hydroxyisobutyryl-CoA. nih.govresearchgate.net This intermediate is then linearized to 3-hydroxybutyryl-CoA by a coenzyme B12-dependent mutase and subsequently oxidized to acetoacetyl-CoA by a dehydrogenase. nih.govresearchgate.net While not directly demonstrated for this compound, a similar mechanism involving carboxylation or another initial activation step, followed by isomerization and beta-oxidation, represents a plausible anaerobic degradation route. The degradation of some alicyclic hydrocarbons has been observed to be more rapid under anaerobic, sulfate-reducing conditions compared to aerobic conditions. researchgate.net

The table below summarizes key enzymes and initial steps potentially involved in the biodegradation of this compound, based on studies of related compounds.

| Condition | Proposed Initial Step | Key Enzyme Classes | Observed in Related Compounds |

| Aerobic | Hydroxylation | Monooxygenases, Dehydrogenases | Nonylphenol isomers researchgate.netasm.org |

| Anaerobic | Carboxylation/Formylation | TDP-dependent enzymes, B12-dependent mutases | Acetone, Butanone nih.govresearchgate.net |

Role of Microbial Consortia in Degradation

The complete biodegradation of complex organic molecules like this compound in the environment is often not accomplished by a single microbial species but rather by a cooperative community, or consortium, of different microorganisms. frontiersin.orgresearchgate.netagriscigroup.us These consortia exhibit enhanced degradation capabilities due to metabolic complementation, where different members of the community carry out sequential steps in the degradation pathway. frontiersin.org

Microbial consortia are advantageous for degrading pollutants because they can create a more robust and stable system. researchgate.net For instance, the degradation of diisononyl phthalate, a compound containing a branched nonyl structure similar to this compound, was effectively carried out by a consortium of saline soil bacteria including Serratia sp., Methylobacillus sp., Achromobacter sp., and Pseudomonas sp.. ebi.ac.uk In this case, the degradation proceeded through de-esterification and β-oxidation, highlighting the combined metabolic activities of the consortium members. ebi.ac.uk

In many bioremediation scenarios, an integrated approach utilizing both anaerobic and aerobic conditions can be highly effective for a mixture of contaminants. d-nb.info A microbial consortium may contain both anaerobic and aerobic specialists. For example, initial breakdown under anaerobic conditions can transform the parent compound into intermediates that are then more readily degraded by aerobic bacteria. d-nb.info The functional stability and efficiency of microbial consortia make them superior to single strains for the bioremediation of complex environmental pollutants. frontiersin.orgresearchgate.net The development of such consortia can be achieved through enrichment cultures from contaminated sites, leading to a community of organisms specifically adapted to degrade the target compound(s). frontiersin.orgplos.org

The table below highlights the roles of different microbial genera found in consortia capable of degrading complex organic compounds, which could be relevant for the breakdown of this compound.

| Microbial Genus | Potential Role in Consortium | Reference |

| Pseudomonas | Known for its diverse metabolic capabilities, including the degradation of aromatic and aliphatic hydrocarbons. | ebi.ac.uk |

| Serratia | Often involved in the initial breakdown of complex organic matter. | ebi.ac.uk |

| Achromobacter | Capable of degrading a wide range of organic pollutants. | ebi.ac.uk |

| Hyphomicrobium | Implicated in the degradation of perfluorinated compounds through co-metabolism. | plos.org |

| Sphingomonas | Known to degrade complex aromatic compounds like nonylphenol. | asm.org |

Structure Activity Relationship Sar Studies and Analog Design

Molecular Features Governing Bioactivity of Branched Ketones

The biological activity of branched ketones, including 7-Methyloctan-2-one, is dictated by several key molecular features. Structure-activity relationship (SAR) studies reveal that the carbonyl group, the length and branching of the carbon chain, and the nature of substituents are crucial for activity. nih.govresearchgate.net

The carbonyl group (C=O) is a primary feature, acting as a hydrogen bond acceptor in interactions with biological receptors. drugdesign.org The polarity of this group is fundamental to the molecule's physical properties and its ability to engage in dipole-dipole interactions. libretexts.org The position of the carbonyl group along the carbon chain also significantly influences the molecule's properties and bioactivity. researchgate.net For instance, in a series of isomeric ketones, the enthalpy of formation, a key thermodynamic property, varies with the carbonyl position. researchgate.net

In the context of herbicidal activity, SAR studies of methyl ketones have demonstrated that the type and position of substituents on an aromatic ring attached to the ketone can be critically important. researchgate.netacs.org While this compound is an aliphatic ketone, these studies underscore the principle that substituents play a major role in defining the bioactivity of the ketone class.

Table 1: Key Molecular Features of Branched Ketones and Their Influence on Bioactivity

| Molecular Feature | Influence on Bioactivity | Research Context |

| Carbonyl Group (C=O) | Acts as a hydrogen bond acceptor; contributes to polarity and dipole-dipole interactions. drugdesign.orglibretexts.org | General ketone chemistry; Receptor binding. drugdesign.org |

| Carbon Chain Length | Determines overall size and lipophilicity, affecting receptor fit and transport. | Pheromone research; General SAR studies. researchgate.netresearchgate.net |

| Molecular Branching | Influences molecular shape for specific receptor binding and can affect metabolic stability. researchgate.net | Pheromones; Thermodynamic studies. researchgate.netresearchgate.net |

| Substituent Type & Position | Electron-donating or withdrawing groups can alter electronic properties and binding affinity. nih.govresearchgate.net | Herbicidal ketones; Drug design. nih.govresearchgate.net |

Stereochemical Influence on Activity Profiles

Stereochemistry plays a pivotal role in the bioactivity of chiral molecules like this compound, which possesses a stereocenter at the 7-position. The spatial arrangement of atoms can lead to significant differences in how enantiomers interact with chiral biological targets such as receptors and enzymes. libretexts.orgpdx.edu

In the field of chemical ecology, the stereochemical configuration of branched ketones used as pheromones is often critical for eliciting a biological response. For example, in certain moth species, only the (S)-enantiomers of specific methyl-branched ketones were found to be bioactive, while the (R)-enantiomers were inactive. researchgate.net This high degree of stereospecificity highlights that the chiral receptors of the insect can distinguish between the different three-dimensional shapes of the enantiomers.

Table 2: Influence of Stereoisomerism on Bioactivity in Chiral Ketones

| Compound Type | Observation | Implication |

| Pheromones | (S)-enantiomers of methyl-branched ketones were bioactive, while (R)-enantiomers were not in certain insect species. researchgate.net | Biological receptors are highly specific and can differentiate between enantiomers. |

| Chiral Drugs | Enantiomers of a drug can have different therapeutic effects or toxicities. solubilityofthings.com | The 3D structure is critical for drug-receptor interactions. |

| Fragrance Compounds | (R)-carvone smells like spearmint, while (S)-carvone smells like caraway. libretexts.org | Olfactory receptors exhibit stereochemical specificity. |

Computational Modeling and Receptor Interaction Studies (for related compounds and scaffolds)

Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for investigating how ketone-containing ligands interact with protein receptors at an atomic level. plos.orgmdpi.com These methods can predict the binding conformation and affinity of a ligand, providing insights into the structural basis of its bioactivity. plos.org

Molecular docking studies involve placing a model of the ligand (e.g., an analog of this compound) into the binding site of a receptor and calculating the most likely binding pose and energy. longdom.orgnih.gov For instance, docking studies on cannabinoid receptor ligands, some of which contain ketone or related functionalities, have helped to identify key interactions, such as π-π stacking and hydrogen bonds, between the ligand and specific amino acid residues in the receptor's binding pocket. frontiersin.orgmdpi.com These studies can rationalize observed SAR data and guide the design of new, more potent analogs. frontiersin.org

Molecular dynamics simulations can further refine these findings by simulating the movement of the ligand-receptor complex over time. mdpi.com This provides a dynamic view of the interaction, revealing the stability of the binding pose and the role of water molecules and subtle conformational changes in the receptor. mdpi.com For example, MD simulations have been used to investigate the stability of sirtuin enzyme models in complex with ligands and to understand the dynamic role of specific residues in inhibitor binding. mdpi.com While specific computational studies on this compound are not widely reported, the principles derived from studies on structurally related ketone scaffolds are directly applicable. plos.orgacs.org

Table 3: Computational Techniques in Ligand-Receptor Studies

| Technique | Description | Application |

| Homology Modeling | Building a 3D model of a protein based on the known structure of a related protein. | Used when the experimental structure of the target receptor is unavailable. mdpi.com |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. plos.org | To identify key binding interactions and predict binding affinity. longdom.orgfrontiersin.org |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. mdpi.com | To assess the stability of ligand-receptor complexes and understand dynamic interactions. mdpi.com |

Rational Design of this compound Analogs for Specific Research Applications

The rational design of analogs of this compound involves systematically modifying its structure to enhance a desired property or to probe its mechanism of action. This process relies heavily on the SAR principles and computational insights discussed previously. nih.govucl.ac.uk

One approach to analog design is to modify the carbon skeleton. This could involve changing the chain length, altering the position of the methyl branch, or introducing additional branching. researchgate.net For example, if this compound were being investigated as an insect pheromone, analogs with the methyl group at different positions (e.g., 6-methyloctan-2-one) or with different chain lengths (e.g., 7-methylnonan-2-one) would be synthesized and tested to determine the optimal structure for receptor activation. researchgate.net

Another strategy involves modifying the functional group. The ketone could be reduced to the corresponding alcohol (7-methyloctan-2-ol) to investigate the importance of the carbonyl's hydrogen-bonding capability. drugdesign.org Alternatively, other functional groups could be introduced to alter polarity or reactivity.

The synthesis of such analogs can be achieved through various organic chemistry methods. For instance, new dialkyl ketones can be synthesized by coupling N-alkyl pyridinium (B92312) salts with activated carboxylic acids. nih.gov The design process may also aim to create peptidomimetics or other complex structures where the branched ketone moiety is incorporated into a larger scaffold to achieve a specific biological effect. ucl.ac.uk The design of ketone-isobenzofuranone hybrids as herbicides is an example of how a ketone scaffold can be incorporated into a more complex molecule to create novel bioactive compounds. nih.gov Through these iterative cycles of design, synthesis, and testing, analogs of this compound can be developed for specific research applications, from probing biological pathways to developing new chemical tools. rsc.org

Advanced Research Perspectives on 7 Methyloctan 2 One

Elucidation of Undiscovered Biosynthetic Pathways

The precise biosynthetic pathway of 7-methyloctan-2-one is not yet fully elucidated, but research into the biosynthesis of related methyl-branched ketones in insects, plants, and microbes provides a strong foundation for proposing a likely route. nih.govoup.com These pathways are typically variations of fatty acid synthase (FAS) or polyketide synthase (PKS) systems. annualreviews.orgnih.govnih.govresearchgate.net

It is hypothesized that the biosynthesis of methyl-branched ketones like this compound initiates with a branched starter unit derived from amino acid catabolism, which is then extended. annualreviews.org Specifically, the pathway likely involves the incorporation of a methylmalonyl-CoA extender unit during the elongation of a fatty acid chain. oup.comnih.gov In insects, where methyl-branched hydrocarbons and ketones are common cuticular components and pheromones, specialized enzymes guide the incorporation of these branched units. annualreviews.orgresearchgate.net For saturated 2-ketones with a chain length greater than ten carbons, the biosynthesis is thought to proceed through the elongation of a small acyl-CoA precursor, followed by specific enzymatic steps to yield the final ketone. rsc.org

A plausible biosynthetic route for this compound can be proposed based on these general principles. The process likely begins with a precursor from the β-oxidation pathway of fatty acids, which is then acted upon by a specialized PKS or FAS-like enzymatic complex. The introduction of the methyl group at the C7 position is a key step, likely catalyzed by a methyltransferase using S-adenosyl methionine (SAM) as a methyl donor, or through the use of a methylmalonyl-CoA extender unit. rsc.org The final step would involve a decarboxylation of a β-keto acid intermediate to form the 2-ketone structure. nih.govresearchgate.net

| Stage | Description | Key Enzyme Classes Implicated | Precursors/Cofactors |

|---|---|---|---|

| Initiation | Start of the carbon chain assembly. | β-Ketoacyl-ACP Synthase III (KASIII) | Acyl-CoA primers |

| Elongation & Branching | Iterative two-carbon extensions of the acyl chain with incorporation of a methyl group. | Fatty Acid Synthase (FAS), Polyketide Synthase (PKS), Methyltransferase | Malonyl-CoA, Methylmalonyl-CoA, NADPH |

| Termination | Release of the completed β-keto acid from the enzyme complex. | Thioesterase (TE) | - |

| Final Ketone Formation | Decarboxylation of the β-keto acid to yield the final methyl ketone. | β-decarboxylase | β-keto acid intermediate |

Further research, employing techniques like isotopic labeling, genomic analysis of organisms known to produce the compound, and heterologous expression of candidate genes, is required to definitively map this pathway. rsc.orgrsc.org

Development of Advanced Bioanalytical Platforms for In Situ Detection

As a volatile semiochemical, the ability to detect this compound in situ with high sensitivity and selectivity is crucial for studying its ecological roles. Traditional methods involving sample collection and subsequent off-site analysis with gas chromatography-mass spectrometry (GC-MS) are powerful but lack the real-time data needed for many applications. nih.govresearchgate.net Consequently, research is focused on developing advanced, field-deployable bioanalytical platforms.

Miniaturized and portable GC-MS systems are a significant step forward, allowing for automated, on-site determination of airborne VOCs like this compound. glsciences.eu These systems can use sorbent traps to pre-concentrate analytes from the air before thermal desorption and analysis, enabling the detection of very low concentrations without cryogenic focusing. glsciences.eursc.org Coupling proton-transfer reaction mass spectrometry (PTR-MS) with GC further enhances capabilities by allowing for the unambiguous identification of isomers and other interfering compounds that might be present in a complex environmental matrix. acs.org

A particularly promising frontier is the development of nanosensors. nih.gov These devices offer the potential for real-time, highly sensitive detection of specific semiochemicals. acs.orgacs.org Research has demonstrated the efficacy of nanosensors featuring nanohybrid layers, such as polyaniline and graphene oxide (PANI/GO), for detecting insect pheromones. acs.orgacs.orgresearchgate.net These sensors work by detecting shifts in resonance frequency as molecules of the target analyte adsorb onto the functionalized sensor surface. acs.org Such platforms have shown high sensitivity, with limits of detection in the nanogram per milliliter range, making them suitable for monitoring pest activity in agricultural settings by detecting the specific pheromones they release. acs.orgembrapa.br The development of a nanosensor specifically tuned for this compound would be a significant enabler for research into its chemical ecology.

| Platform | Principle of Operation | Advantages | Current Research Focus |

|---|---|---|---|

| Portable GC-MS | Chromatographic separation followed by mass-based detection. nih.gov | High selectivity, isomer separation, established identification libraries. rsc.org | Miniaturization, automation, increased robustness for field use. glsciences.eu |

| PTR-MS | Soft chemical ionization for real-time monitoring of total VOCs at a specific mass-to-charge ratio. | High sensitivity, real-time data acquisition. | Coupling with GC for isomer-specific identification. acs.org |

| Nanosensors (e.g., PANI/GO) | Adsorption of analyte onto a nanostructured surface causing a measurable physical change (e.g., frequency shift). acs.org | Extreme sensitivity, potential for high selectivity, low power, portability. nih.govacs.org | Functionalization for specific target analytes, integration into monitoring networks. researchgate.net |

Investigation of Broader Ecological Networks and Chemical Ecology

Methyl-branched alkanes and ketones are pivotal in the chemical language of insects, serving as pheromones that mediate behaviors like mating, aggregation, and defense. researchgate.netrsc.orgtandfonline.com this compound has been identified as a volatile compound produced by phytopathogenic bacteria, suggesting a role in microbial and plant-microbe interactions. beilstein-journals.org Its structural similarity to known insect semiochemicals points towards a broader role in complex ecological networks.

The chemical ecology of insects is rich with examples of methyl-branched compounds acting as critical signals. annualreviews.org For instance, methyl-branched alkanes on the insect cuticle are crucial for preventing desiccation and also function as contact pheromones for species and mate recognition. researchgate.netnih.gov Volatile methyl-branched ketones are known pheromone components for a variety of insects, including moths and beetles. rsc.orgtandfonline.com The red palm weevil, Rhynchophorus ferrugineus, uses the related methyl-branched compounds ferrugineol and ferrugineone as an aggregation pheromone to coordinate mass attacks on palm trees. biorxiv.org

Recent studies have highlighted that volatile hydrocarbons, a class that includes the parent alkane of this compound, are key in regulating mosquito oviposition behavior and mediating competitive interactions between species. researchgate.net The compound 4-methyloctane, an isomer of the alkane backbone of this compound, has been identified as a bioactive volatile that influences mosquito behavior. researchgate.net This underscores the potential for this compound to function as an infochemical, influencing the behavior of insects and other organisms within its ecosystem. Its production by bacteria like Xanthomonas campestris could imply a role in plant-pathogen interactions or even tritrophic interactions, where the bacterium's volatiles attract or repel insects, potentially to the benefit of the microbe. beilstein-journals.org

Future research in this area will likely focus on identifying the specific receptors in insects that detect this compound and characterizing the behavioral responses it elicits. This "reverse chemical ecology" approach can reveal its function and its importance within the intricate web of chemical communication in its native environment.

Sustainable Production Strategies for Industrial and Research Applications

The chemical synthesis of specific chiral molecules like this compound can be complex and may rely on processes that are not environmentally benign. earlham.ac.uk As the potential applications for this compound in areas like pest management expand, so does the need for sustainable production strategies. Green chemistry principles are central to this effort, emphasizing the reduction of waste, use of renewable resources, and employment of safer chemical processes. echemi.compnas.org

Biocatalysis represents a powerful green chemistry tool for producing fine chemicals. researchgate.netchemistryjournals.net This approach uses isolated enzymes or whole-cell systems to perform chemical transformations with high selectivity and efficiency under mild conditions. chemistryjournals.net For the synthesis of this compound, biocatalytic reduction of a corresponding prochiral ketone precursor could be a key step to achieve a specific stereoisomer, which is often crucial for biological activity. nih.govnih.govmdpi.comoup.com Ketoreductase enzymes, found in a variety of microorganisms, are well-suited for this purpose. researchgate.net

Metabolic engineering offers another sustainable route, where the biosynthetic pathway for this compound is constructed within a microbial host like Escherichia coli or yeast. researchgate.net This involves introducing the necessary genes—such as those for specialized thioesterases and decarboxylases—into a host organism that can efficiently produce the required precursors from simple feedstocks like glucose. researchgate.net A similar strategy, which has shown proof-of-concept for other insect pheromones, involves engineering plants or fungi to act as "bio-factories". earlham.ac.ukera-learn.euukri.org These approaches can provide a low-cost, sustainable manufacturing platform, reducing reliance on traditional chemical synthesis that may involve hazardous reagents and by-products. era-learn.euukri.org

Solid-phase synthesis is also emerging as a more efficient and environmentally friendly method for producing pheromones, as it simplifies purification and can reduce solvent use. pharmiweb.com Furthermore, the development of novel chemocatalytic methods, such as iron-catalyzed cross-coupling reactions, provides a more sustainable alternative to traditional methods that use more toxic or expensive catalysts. nih.gov

| Strategy | Description | Key Advantages | Example Application |

|---|---|---|---|

| Biocatalysis (Whole-cell/Isolated Enzyme) | Use of biological catalysts to perform specific chemical reactions. chemistryjournals.net | High stereoselectivity, mild reaction conditions, reduced waste. catalysis.blog | Asymmetric reduction of a prochiral ketone to a specific chiral alcohol precursor. mdpi.comoup.com |

| Metabolic Engineering | Engineering the metabolism of a host organism (e.g., bacteria, yeast, plants) to produce the target compound. researchgate.net | Production from renewable feedstocks, potential for low-cost, large-scale production. era-learn.euukri.org | Heterologous expression of a biosynthetic pathway for methyl ketones in E. coli. researchgate.net |

| Green Chemocatalysis | Use of environmentally benign catalysts (e.g., iron-based) for chemical synthesis steps. echemi.com | Avoidance of toxic and expensive heavy metal catalysts, improved atom economy. pnas.org | Iron-catalyzed cross-coupling reactions to build the carbon skeleton. nih.gov |

Q & A

Q. What criteria determine the inclusion of this compound data in review articles or meta-analyses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.